(R)-2-Hydroxy-3-phenylpropanamide
Description
Properties
IUPAC Name |
(2R)-2-hydroxy-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFSFXUXCGTSF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation and Hydrolysis to Hydroxy Acid
L-Phenylalanine undergoes nitrosation in a sulfuric acid medium with sodium nitrite (NaNO₂) at 0–5°C, forming 3-phenyllactic acid (2-hydroxy-3-phenylpropionic acid). This reaction proceeds via diazotization and hydrolysis, achieving a 71% yield. To obtain the (R)-enantiomer, D-phenylalanine is substituted, bypassing the need for subsequent resolution.
Amidation via Acetyl Chloride Activation
The hydroxy acid is activated with acetyl chloride in anhydrous methanol, forming a mixed anhydride intermediate. Subsequent treatment with aqueous ammonia yields (R)-2-hydroxy-3-phenylpropanamide. This one-pot method achieves a 55% yield for the (S)-enantiomer when starting with L-phenylalanine. Substituting D-phenylalanine theoretically inverts the configuration, though experimental data for the (R)-variant remains inferred.
Table 1: Chemical Synthesis Parameters
| Starting Material | Reaction Time | Yield (Hydroxy Acid) | Yield (Amide) | ee% |
|---|---|---|---|---|
| D-Phenylalanine | 16–24 h | 71% | 55%* | >99%* |
*Theoretical values based on enantiomeric starting material.
Enzymatic Resolution of Racemic Hydroxy Acid
Lipase-Catalyzed Kinetic Resolution
Racemic ethyl 3-hydroxy-3-phenylpropionate is resolved using immobilized lipases (e.g., Novozym 435 or Candida rugosa lipase) in organic solvents like isopropyl ether. Transesterification with vinyl acetate selectively acylates the (S)-enantiomer, leaving (R)-ethyl 3-hydroxy-3-phenylpropionate unreacted. Hydrolysis of the resolved ester yields (R)-2-hydroxy-3-phenylpropionic acid.
Table 2: Enzymatic Resolution Parameters
Biotechnological Production Using Engineered Microorganisms
Microbial Synthesis of (R)-2-Hydroxy-3-phenylpropionic Acid
Escherichia coli expressing hydroxyphenylpyruvate reductase converts phenylpyruvate to (R)-2-hydroxy-3-phenylpropionic acid with >99% ee. Fed-batch fermentation at 40°C and pH 7.0 achieves a titer of 25 g/L, leveraging glucose as a carbon source and optimized oxygen transfer.
Downstream Processing and Amidation
The microbial-derived acid is purified via extraction and crystallized. Amidation follows standard protocols: activation with acetyl chloride and ammonolysis, yielding the target amide. Scalability is a key advantage, though amidation yields remain unreported in the literature.
Table 3: Biotechnological Production Metrics
Comparative Analysis of Preparation Methods
Yield and Enantiomeric Excess
-
Chemical Synthesis : Requires chiral starting materials but offers predictable ee (>99% with D-phenylalanine). Amidation yields are moderate (55%).
-
Enzymatic Resolution : High ee (98%) but depends on lipase selectivity. Multi-step process reduces overall yield.
-
Biotechnological : Superior scalability and ee (>99%), though downstream amidation needs optimization.
Industrial Applicability
Biotechnological methods are favored for large-scale production due to sustainability and reduced reliance on hazardous reagents. Chemical synthesis remains viable for small batches with stringent optical purity requirements.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: ®-2-Oxo-3-phenylpropanamide.
Reduction: ®-2-Hydroxy-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (R)-2-Hydroxy-3-phenylpropanamide, we compare its structure, hazards, and functional attributes with three related compounds from the evidence:
Compound A: (R)-2-Hydroxypropanamide
- Structure : Lacks the phenyl group at C3, replaced by a hydrogen atom.
- Hazards : Classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335) .
- Key Differences : The absence of the phenyl group reduces steric hindrance and aromatic interactions, likely lowering lipophilicity compared to the phenyl-substituted derivative.
Compound B: (2R)-N,3-Diphenyl-2-sulfanyl-propanamide
- Structure : Features a sulfanyl (-SH) group at C2 and phenyl groups at both C3 and the amide nitrogen.
- The dual phenyl groups enhance hydrophobicity and may increase membrane permeability .
- Key Differences : The sulfanyl group introduces redox reactivity absent in the hydroxyl-bearing this compound.
Compound C: (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
- Structure: Contains a methyl group at C2, a 4-cyanophenoxy group at C3, and a trifluoromethyl-substituted aryl amide.
- Functional Implications: The trifluoromethyl and cyano groups enhance metabolic stability and binding affinity in medicinal chemistry contexts. The methyl group at C2 introduces additional steric effects .
- Key Differences : Increased complexity and electronegative substituents make this compound more suited for targeted biological applications compared to the simpler phenylpropanamide.
Structural and Functional Analysis Table
Research Implications and Limitations
- Stereochemical Impact : The R-configuration in this compound likely influences enantioselective interactions, as seen in chiral catalysts or receptor binding .
- Hazard Data Gap : While (R)-2-Hydroxypropanamide’s hazards are documented, safety data for the phenyl-substituted variant remains unaddressed in the provided evidence.
- Functional Group Trade-offs : The phenyl group enhances aromatic stacking but may reduce solubility, whereas hydroxyl/sulfanyl groups affect reactivity and toxicity .
Biological Activity
(R)-2-Hydroxy-3-phenylpropanamide, also known as this compound, is a chiral compound with significant biological activity. Its unique stereochemistry and functional groups contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features:
- A hydroxyl group (-OH)
- An amide group (-C(=O)N-)
- A phenyl group attached to a propanamide backbone
These functional groups enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group facilitates hydrophobic interactions that may modulate the compound's effects on biological systems.
Therapeutic Applications
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Activity : Preliminary studies suggest potential analgesic effects, which could be beneficial in pain management therapies.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, highlighting its potential use in developing new antibiotics .
In Vitro Studies
A study conducted by Li et al. (2015) demonstrated that this compound showed significant inhibition of specific bacterial strains, indicating its potential as an antimicrobial agent. The compound was tested against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity .
Antiproliferative Effects
In a recent study published in 2023, this compound was evaluated for its antiproliferative effects on cancer cell lines. The results indicated that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics . The mechanism involved the destabilization of microtubules, leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-2-Hydroxy-3-phenylpropanamide | C₉H₁₁NO₂ | Enantiomer with potentially different biological effects |
| 2-Hydroxy-N-(4-methylphenyl)propanamide | C₁₀H₁₃NO₂ | Methyl substitution enhances lipophilicity |
| N-(4-Hydroxyphenyl)propanamide | C₉H₉NO₂ | Exhibits strong antimicrobial properties |
This table illustrates the structural diversity within the phenylpropanamide class and highlights the unique characteristics of this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (R)-2-Hydroxy-3-phenylpropanamide, and how can enantiomeric purity be optimized?
- Methodology : Multi-step synthesis involving chiral resolution or asymmetric catalysis. For example, starting from phenylpropanoic acid derivatives, chiral auxiliaries (e.g., Evans oxazolidinones) can ensure stereochemical control. Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization. Purification via recrystallization or chiral HPLC ensures enantiomeric excess ≥99% .
Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?
- Methodology :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with UV detection to resolve enantiomers.
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in diastereomeric derivatives or NOE effects to confirm configuration.
- X-ray Crystallography : Definitive proof via single-crystal analysis .
Q. How should researchers assess the compound’s solubility and stability in biological assays?
- Methodology :
- Solubility : Test in DMSO (stock solution) followed by dilution in assay buffers (PBS, cell culture media). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct LC-MS stability studies under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Include protease inhibitors in enzymatic assays .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported enzyme inhibition data for this compound?
- Methodology :
- Standardized Assay Conditions : Validate enzyme sources (recombinant vs. tissue-extracted), substrate concentrations, and incubation times.
- Orthogonal Assays : Compare results from fluorometric, radiometric, and SPR-based methods.
- Data Normalization : Account for batch-to-batch variability in compound purity via qNMR or elemental analysis .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes to target enzymes (e.g., kinases, proteases).
- QSAR Analysis : Corrogate substituent effects (e.g., hydroxy group position) with activity data from analogues.
- MD Simulations : Assess ligand-protein stability over 100-ns trajectories to identify key binding interactions .
Q. What experimental approaches elucidate the metabolic fate of this compound in vivo?
- Methodology :
- Isotopic Labeling : Synthesize - or -labeled compound for tracing metabolites via LC-MS/MS.
- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites.
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations in rodent models using validated bioanalytical methods .
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Methodology :
- OECD Guidelines : Perform Daphnia magna acute toxicity (48-hr EC) and algal growth inhibition tests.
- Biodegradation Studies : Use OECD 301B (CO evolution test) to assess microbial degradation.
- QSAR Predictions : Estimate persistence/bioaccumulation via EPI Suite™ in absence of experimental data .
Key Methodological Considerations
- Statistical Rigor : Report mean ± SD with n ≥ 3 replicates. Define significance thresholds (p < 0.05) and use ANOVA for multi-group comparisons .
- Reproducibility : Include positive/negative controls in biological assays and share raw data via repositories like Zenodo.
- Safety Protocols : Follow OSHA guidelines for handling amides (e.g., PPE, fume hoods) and dispose of waste via certified vendors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
